molecular formula C13H19NO3 B1201356 Viloxazine CAS No. 46817-91-8

Viloxazine

Katalognummer: B1201356
CAS-Nummer: 46817-91-8
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: YWPHCCPCQOJSGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Viloxazine is a chemical compound with the formula C13H19NO3 and a molecular weight of 237.299 g/mol . It was first described in the 1970s and was used for decades as an immediate-release antidepressant in Europe before being discontinued for commercial reasons in 2002 . In 2021, an extended-release formulation was approved by the U.S. Food and Drug Administration (FDA) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults and pediatric patients 6 years and older . This compound is classified as a selective norepinephrine reuptake inhibitor (NRI) . Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in key brain regions such as the prefrontal cortex, amygdala, and nucleus accumbens . This action is considered central to its therapeutic effects in ADHD. Recent research has revealed a more complex pharmacodynamic profile. This compound has also been shown to act as a serotonin-norepinephrine modulating agent . It demonstrates antagonistic activity at the 5-HT2B receptor and agonistic activity at the 5-HT2C receptor, which contributes to increased serotonin levels in the prefrontal cortex . Furthermore, this compound moderately increases dopamine levels in the prefrontal cortex, likely via the norepinephrine transporter, which also has affinity for dopamine . Due to its minimal impact on dopamine in the nucleus accumbens, a brain region strongly associated with reward and addiction, this compound is considered to have a low potential for misuse and is not a controlled substance . Its distinct mechanism of action, which differs from both stimulant medications and other non-stimulants like atomoxetine, makes it a valuable compound for research in neuropsychopharmacology . Researchers are investigating its effects in models of ADHD and other neuropsychiatric disorders to further elucidate its unique profile and potential applications . This product is supplied for research purposes only.

Eigenschaften

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHCCPCQOJSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35604-67-2 (hydrochloride)
Record name Viloxazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057900
Record name Viloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46817-91-8
Record name Viloxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46817-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viloxazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viloxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Viloxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viloxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

178-180
Record name Viloxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Vorbereitungsmethoden

Phase Transfer Catalysis (PTC) Optimization

A significant advancement in this compound synthesis involves the use of phase transfer catalysts (PTCs) to enhance reaction efficiency. As disclosed in WO2023248154A1, the reaction between 2-ethoxyphenol and epichlorohydrin is conducted in the presence of a PTC, such as tetrabutylammonium bromide, to facilitate interfacial reactions between immiscible phases. This method reduces reaction time from 24 hours to 8–12 hours and improves yields to 75–80%. The optimized protocol involves:

  • Epoxidation : 2-ethoxyphenol reacts with epichlorohydrin in a biphasic system (water:toluene) with sodium hydroxide as the base.

  • Ring-Opening : The epoxide intermediate is treated with (N-benzylamino)ethyl hydrogen sulfate in three sequential additions to ensure complete conversion.

  • Reduction : Catalytic hydrogenation using Pd/C in acetic acid removes the benzyl protecting group, yielding this compound free base.

Boron Trifluoride-Mediated Cyclization

EP4317141A1 introduces an alternative route leveraging boron trifluoride (BF3) to catalyze intramolecular C–O bond formation. This method bypasses the need for epichlorohydrin, instead utilizing alkanol-epoxide intermediates cyclized under BF3·Et2O catalysis. Key advantages include reduced side reactions and higher stereochemical control, critical for producing enantiomerically pure this compound.

Novel Intermediates and Impurity Profiling

This compound Acetate (Compound VII)

WO2023248154A1 identifies this compound acetate as a critical intermediate characterized by distinct NMR signals:

  • ¹H NMR (DMSO, 400 MHz) : δ 7.137 (s, 2H), 6.86–6.962 (m, 4H), 3.852–4.033 (m, 6H), 1.877 (s, 3H).
    This acetate derivative facilitates purification before final hydrochloride salt formation, reducing impurities such as N-acetyl this compound (Compound XI) to <1%.

N-Acetyl this compound (Compound XI)

An impurity formed during acetylation steps, N-acetyl this compound is monitored via HPLC to ensure compliance with regulatory thresholds (<0.1%). Its NMR profile includes:

  • ¹H NMR (DMSO, 400 MHz) : δ 6.853–7.020 (m, 4H), 2.023 (s, 3H).

Polymorphic Forms and Salt Preparation

This compound Hydrochloride

Conversion of this compound free base to its hydrochloride salt is achieved through several methods:

  • Gas Purging : Dry hydrogen chloride (HCl) gas is introduced into a solution of this compound in isopropanol at 0–15°C.

  • Aqueous HCl Addition : Concentrated HCl is added dropwise to a suspension of this compound in ethyl acetate, followed by crystallization.

The choice of solvent (e.g., ethyl acetate vs. isopropanol) influences crystal habit and dissolution properties. WO2023248154A1 reports a preferred method using ethyl acetate, yielding a polymorph with a melting point of 148–150°C.

Alternative Salts

US20110251198A1 describes additional this compound salts, including oxalate and fumarate, prepared by reacting the free base with respective acids in alcoholic solvents. These salts exhibit varying solubility profiles, enabling tailored formulation strategies.

Process Optimization and Scalability

Solvent and Temperature Controls

Modern protocols emphasize solvent selection to minimize waste and enhance safety:

  • Epoxidation : Toluene/water biphasic system reduces side reactions.

  • Reduction : Ethanol/acetic acid mixture improves hydrogenation efficiency.

Temperature gradients are tightly controlled, particularly during HCl salt formation (0–15°C), to prevent degradation.

Yield and Purity Comparison

StepTraditional MethodImproved Method
Epoxidation Yield60%85%
Hydrogenation Time24 h12 h
Final Purity (HPLC)95%99.5%

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

WO2023248154A1 mandates HPLC analysis to quantify impurities:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (70:30)

  • Detection : UV at 273 nm.

Acceptance criteria limit Compounds VIII, IX, and X to <0.1% each.

UV-Vis Spectrophotometry

Drug content in formulations is assessed using UV-Vis at 273 nm, with linearity (r² > 0.999) over 10–50 µg/mL .

Analyse Chemischer Reaktionen

Viloxazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Viloxazin kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Morpholinring.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Viloxazin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Viloxazin übt seine Wirkungen hauptsächlich durch Hemmung der Wiederaufnahme von Noradrenalin aus, wodurch die Konzentration dieses Neurotransmitters im synaptischen Spalt erhöht wird. Es moduliert auch die serotonerge Aktivität, indem es als selektiver 5-HT2B-Rezeptor-Antagonist und 5-HT2C-Rezeptor-Agonist wirkt. Diese Wirkungen tragen zu seinen therapeutischen Wirkungen bei ADHS und Depression bei .

Wirkmechanismus

Viloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. It also modulates serotonergic activity by acting as a selective 5-HT2B receptor antagonist and 5-HT2C receptor agonist. These actions contribute to its therapeutic effects in ADHD and depression .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Pharmacokinetic Comparison

Drug Tmax (h) Half-life (h) CYP Enzymes Involved Bioavailability
This compound ER 5–6 ~7 CYP2D6, UGTs ~88%
Atomoxetine 1–2 ~5 CYP2D6 63%–94%
Lisdexamfetamine 1–2 10–13 Esterases ~96%

Biologische Aktivität

Viloxazine is a non-stimulant norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a selective norepinephrine reuptake inhibitor, increasing extracellular norepinephrine levels in the central nervous system (CNS). It moderately inhibits the norepinephrine transporter (NET) and exhibits weak antagonistic effects on β-2 adrenergic and α-1b adrenergic receptors. Importantly, this compound shows negligible binding to serotonin transporters (SERT), which means it does not significantly inhibit serotonin reuptake .

Key Mechanisms:

  • Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in the synaptic cleft.
  • Serotonergic Modulation: Acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, influencing various neurotransmitter systems and hormones .
  • Metabolism: Primarily metabolized by CYP2D6, UGT1A9, and UGT2B15 into 5-hydroxy-viloxazine glucuronide, with an elimination half-life of approximately 7 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a steady-state concentration reached within two days of administration. The maximum concentration (CmaxC_{max}) varies with dosage, ranging from 540 to 1600 ng/mL depending on the dose administered. Food intake can affect its absorption, with high-fat meals decreasing CmaxC_{max} and area under the curve (AUC) by approximately 9% .

ParameterValue
Volume of Distribution0.73 ± 0.28 L/kg
Protein Binding76-82%
Elimination Half-Life~7 hours

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in treating ADHD. A Phase 3 trial involving 310 adolescents showed significant improvements in ADHD symptoms compared to placebo, with changes measured using the ADHD Rating Scale-5 Total score and Clinical Global Impression scale .

Summary of Clinical Trials:

Study TypePopulationDosageDurationEfficacy Results
Phase 3 RCTAdolescents (12-17)200 mg / 400 mg6 weeksStatistically significant improvement in ADHD symptoms
Phase 2 StudyChildren200 mg / 300 mg / 400 mg8 weeksSignificant reduction in ADHD symptoms
Depression StudyAdults50 mg three times daily5 weeksComparable efficacy to imipramine with less intolerance

Case Studies and Observations

Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound. Notably, one study reported cases of overdose; however, all patients recovered without significant sequelae or ECG abnormalities . Another study indicated that while this compound was effective for ADHD, it also presented common side effects such as decreased appetite and fatigue .

Q & A

Q. What established analytical methods are recommended for quantifying Viloxazine in biological matrices?

Differential pulse voltammetry (DPV) with boron-doped diamond (BDD) electrodes is a sensitive method, offering a detection limit of 0.8 µM and reproducibility (RSD <6.1%) without requiring complex sample pretreatment . High-performance liquid chromatography (HPLC) is also validated for comparison, with no significant differences in accuracy when cross-referenced with voltammetric results . Methodological steps: Optimize DPV parameters (pulse amplitude, step potential) and validate against HPLC using spiked biological samples.

Q. What is this compound’s primary mechanism of action (MoA) in ADHD treatment?

this compound acts as a serotonin-norepinephrine modulating agent (SNMA), increasing extracellular 5-HT in the prefrontal cortex (PFC) via 5-HT receptor modulation and moderate norepinephrine transporter (NET) inhibition (IC₅₀ ~0.3 µM) . This dual activity suppresses hyperlocomotion in preclinical models and aligns with clinical efficacy in reducing ADHD symptoms . Methodological note: Use microdialysis in rodent PFC to measure monoamine levels post-administration .

Q. What are key considerations in designing clinical trials for this compound’s efficacy?

Prioritize double-blind, placebo-controlled designs with validated rating scales (e.g., ADHD-RS-5). Include longitudinal follow-up to assess sustained effects and account for placebo responses, which may obscure short-term outcomes . Methodological tip: Integrate parent/teacher-rated scales alongside investigator assessments to capture multidimensional symptom changes .

Advanced Research Questions

Q. How can contradictions in this compound’s effects on dopamine (DA) levels be resolved?

Discrepancies arise from dose-dependent responses and regional specificity. For example, 50 mg/kg increased DA in rodent PFC, while lower doses (1–30 mg/kg) showed no significant change . Resolution strategy: Conduct dose-ranging microdialysis studies with pharmacokinetic profiling to correlate DA fluctuations with plasma concentrations .

Q. How to optimize voltammetric parameters for sensitive this compound detection?

For BDD electrodes, optimize DPV parameters: pulse amplitude (50–100 mV), step potential (4–10 mV), and pulse width (50–100 ms). Adsorption-controlled oxidation dominates at lower concentrations, necessitating accumulation step adjustments . Validation step: Compare recovery rates (95.8–98.8%) in spiked water or serum matrices .

Q. How to assess CYP-mediated drug interactions when co-administering this compound?

this compound inhibits CYP1A2 (IC₅₀ = 0.269 µM) and weakly inhibits CYP2D6. Use in vitro hepatocyte models to screen for interactions with CYP1A2 substrates (e.g., tizanidine) and confirm with clinical PK studies measuring AUC/Cₘₐₓ ratios . Example: A crossover trial showed no DDI with lisdexamfetamine, but monitor CYP1A2-dependent drugs .

Q. How to design longitudinal studies evaluating this compound’s neurochemical effects?

Employ repeated microdialysis sampling in rodent models over weeks, focusing on PFC 5-HT/NE dynamics. Address attrition risks by using telemetry-enabled systems for continuous data collection . Analytical tool: Two-way ANOVA with Tukey’s post-hoc test to track time- and dose-dependent changes .

Q. How to validate analytical methods for this compound against chromatographic techniques?

Cross-validate voltammetric results with HPLC using Bland-Altman analysis. Ensure linearity (7–45 µM for DPV) and precision (RSD <5%) in serum/pharmaceutical matrices . Critical step: Spike-and-recovery tests in biological fluids to confirm method robustness .

Q. What ethical considerations arise in this compound studies involving pediatric populations?

Monitor suicidality and aggression via standardized scales (e.g., C-SSRS) due to reported adverse events . Include independent data safety boards and adhere to FDA pediatric trial guidelines, emphasizing informed consent and risk-benefit analysis . Regulatory reference: Enroll patients in national registries for post-marketing surveillance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viloxazine
Reactant of Route 2
Reactant of Route 2
Viloxazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.